molecular formula C10H9ClO4 B8311213 6-chloro-4-hydroxychromane-2-carboxylic acid

6-chloro-4-hydroxychromane-2-carboxylic acid

Cat. No.: B8311213
M. Wt: 228.63 g/mol
InChI Key: AXMORFSBDKDFHD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxychromane-2-carboxylic acid typically involves the reaction of 6-chlorochroman-2-one with appropriate reagents to introduce the hydroxy and carboxylic acid functional groups. One common method includes the use of organocatalytic domino Michael/hemiacetalization reactions followed by oxidation and dehydroxylation .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-hydroxychromane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: 6-chloro-4-oxochromane-2-carboxylic acid.

    Reduction: 6-chloro-4-hydroxychromane-2-methanol.

    Substitution: 6-methoxy-4-hydroxychromane-2-carboxylic acid.

Scientific Research Applications

6-Chloro-4-hydroxychromane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxychromane-2-carboxylic acid involves its antioxidant properties. It can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity and providing protective effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-hydroxychromane-2-carboxylic acid is unique due to the presence of both chlorine and hydroxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

6-chloro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C10H9ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14)

InChI Key

AXMORFSBDKDFHD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)Cl)OC1C(=O)O)O

Origin of Product

United States

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